molecular formula C27H17BrINO2 B11685356 (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11685356
M. Wt: 594.2 g/mol
InChI Key: GPXRGHJJWCFKMH-HMMYKYKNSA-N
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Description

(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: is a complex organic compound that features a combination of bromophenyl, iodophenyl, and phenyl groups attached to a furan and pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-(4-bromophenyl)furan-2-carbaldehyde and 1-(3-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst such as palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrrolone ring could produce hydroxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of multiple aromatic rings and heteroatoms can interact with biological targets in unique ways.

Medicine

Industry

In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes, due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and heteroatoms suggests potential interactions through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

What sets (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one apart from similar compounds is its combination of bromophenyl, iodophenyl, and phenyl groups attached to a furan and pyrrolone core

Properties

Molecular Formula

C27H17BrINO2

Molecular Weight

594.2 g/mol

IUPAC Name

(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(3-iodophenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H17BrINO2/c28-21-11-9-19(10-12-21)26-14-13-24(32-26)15-20-16-25(18-5-2-1-3-6-18)30(27(20)31)23-8-4-7-22(29)17-23/h1-17H/b20-15+

InChI Key

GPXRGHJJWCFKMH-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N2C5=CC(=CC=C5)I

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N2C5=CC(=CC=C5)I

Origin of Product

United States

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